![molecular formula C20H20BrN3O2 B2405652 N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1251584-50-5](/img/structure/B2405652.png)

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

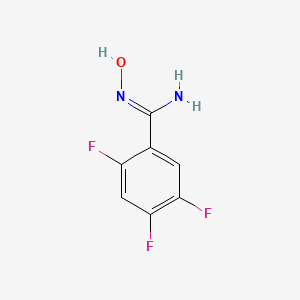

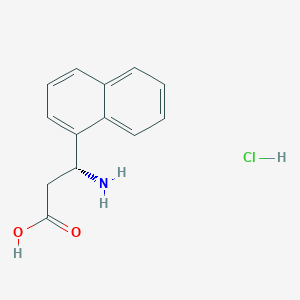

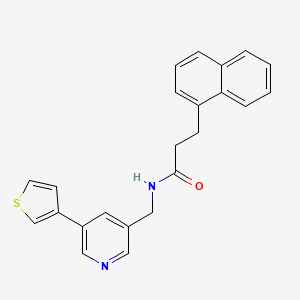

“N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide” is an organic compound. It contains a sec-butyl group, which is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .

Molecular Structure Analysis

The molecule contains several functional groups, including a sec-butyl group, a benzamide group, and a 4-isopropyl-2,3-dioxopiperazin-1-yl)methyl group. These groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group in benzamide could undergo hydrolysis in the presence of an acid or a base .Wissenschaftliche Forschungsanwendungen

Synthesis of Leucine-based Cyclic Dipeptides

In the field of organic chemistry, cyclic dipeptides such as 3-benzyl-6-isobutylpiperazin-2,5-dione have been synthesized from methyl esters of tert-butyloxycarbonyl derivatives, relevant to the study of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This research is significant for understanding the formation and applications of cyclic dipeptides in scientific research (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).

Polymerization of Amino-Acid-Based Diene

Research into the polymerization of 1,4-Di(homo)allyl-2,5-diketopiperazines via ADMET using the Hoveyda-Grubbs 2nd generation catalyst is relevant to the understanding of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This study enhances knowledge of the chemical properties and potential applications of these compounds in creating unsaturated tertiary polyamides (Führer & Schlaad, 2014).

Synthesis of Benzamide-Based 5-Aminopyrazoles

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showcases the diverse applications of benzamide compounds in pharmaceutical research, particularly in the synthesis of novel compounds with antiavian influenza virus activity. This research is particularly relevant in the context of developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Formation of 2-Amino-oxazolidinones

The study involving the reaction of α-Bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride, leading to the formation of 2-amino-oxazolidinones, sheds light on the chemical reactions and potential applications of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the synthesis of novel compounds (Zanotti, Filira, Pra, Cavicchioni, Veronese, & D'angeli, 1980).

Occurrence in Raw Vegetables

The occurrence of 3-alkyl-2-methoxypyrazines, including derivatives similar to the target compound, in various raw vegetables, provides insight into the natural occurrence and potential extraction methods of similar compounds in biological materials (Murray & Whitfield, 1975).

Bioactive Compounds from Marine-Derived Actinomycete

Research into bioactive compounds, including diketopiperazine derivatives from marine-derived actinomycetes, demonstrates the significance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the discovery and development of new bioactive molecules with potential applications in pharmaceuticals (Shaala, Youssef, Badr, & Harakeh, 2016).

Synthesis of Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents, highlights the relevance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the field of neuroscience and cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).

Aromatase Inhibitors

The synthesis and evaluation of compounds as aromatase inhibitors for mammary tumor inhibition provide insight into the potential of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in cancer research, especially in hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Enaminones in Antitumor and Antimicrobial Activities

The synthesis of enaminones and their role in the creation of substituted pyrazoles with antitumor and antimicrobial activities underline the importance of benzamide derivatives in the development of new treatments in oncology and infectious diseases (Riyadh, 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11(2)26-20(25)16-10-22-19-15(7-5-13(4)23-19)18(16)24-14-6-8-17(21)12(3)9-14/h5-11H,1-4H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVYFOVFRAHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)